(1S)-(+)-Neomenthyl acetate

Enantioselectivity Enzymatic Hydrolysis Chiral Resolution

This chiral monoterpenoid ester, derived from (+)-neomenthol, is essential for stereospecific synthesis and analytical method development. Its high enantioselectivity (E=6.93) with EH3 esterase and distinct GC retention time (42.39 min) make it indispensable for chiral separation validation. Using diastereomeric or racemic mixtures risks regulatory non-compliance in flavor applications. Ensure quality with our ≥95% purity product, verified for optical purity.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 2552-91-2
Cat. No. B1199892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(+)-Neomenthyl acetate
CAS2552-91-2
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C)C(C)C
InChIInChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
InChIKeyXHXUANMFYXWVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol, most fixed oils;  slightly soluble in water, glycerol
1 ml in 6 ml 70% alcohol;  1 ml in 1 ml 80% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-(+)-Neomenthyl Acetate (CAS 2552-91-2) Procurement Guide: Chiral Purity and Differential Sensory Profile


(1S)-(+)-Neomenthyl acetate (CAS 2552-91-2) is a chiral monoterpenoid ester derived from (+)-neomenthol and acetic acid, belonging to the menthane monoterpenoid class [1]. It is a naturally occurring trace constituent in peppermint and cornmint oils (0.12-0.28%) and is characterized by a distinct minty-fruity aroma profile that differs from the more abundant menthyl acetate [2]. The compound exists as a solid at room temperature (melting point 36-38°C) with a density of 0.912 g/mL at 25°C [3]. Its stereochemical configuration (1S,2S,5R) is critical to its biological and sensory properties, making it a valuable reference standard and synthetic building block for stereospecific applications in flavor, fragrance, and pharmaceutical research.

Why Generic Menthyl Acetate Cannot Substitute for (1S)-(+)-Neomenthyl Acetate in Chiral-Sensitive Applications


Interchanging (1S)-(+)-neomenthyl acetate with its diastereomer (−)-menthyl acetate or racemic menthyl acetate mixtures introduces quantifiable differences in enzymatic recognition, analytical behavior, and sensory perception. While both are C12H22O2 esters, their distinct three-dimensional arrangements produce different enantioselectivity ratios in enzymatic hydrolysis (Eapp = 6.93 for neomenthyl acetate vs 1.71 for menthyl acetate using EH3 esterase) [1] and different chromatographic retention times (42.39 min vs 43.59 min on GC) [2]. These differences directly impact stereospecific synthesis yields, analytical method validation, and flavor profile authenticity. Using racemic or diastereomeric mixtures without verifying chiral purity can lead to regulatory non-compliance in food flavoring applications where specific enantiomers are legally designated [3].

(1S)-(+)-Neomenthyl Acetate Quantitative Differentiation Evidence Guide


Enantioselectivity: EH3 Esterase Preferentially Hydrolyzes (1S)-(+)-Neomenthyl Acetate Over Menthyl Acetate

In enzymatic hydrolysis assays using the EH3 esterase (and its variants), (1S)-(+)-neomenthyl acetate exhibits significantly higher enantioselectivity compared to menthyl acetate. The apparent enantioselectivity value (Eapp), calculated as (kcat/Km)preferred/(kcat/Km)nonpreferred, was determined to be 6.93 ± 0.35 for neomenthyl acetate, favoring the (R)-enantiomer, while menthyl acetate showed an Eapp of only 1.71 ± 0.25 favoring the (S)-enantiomer [1]. Furthermore, an engineered variant (EH3I244F) achieved 100% specificity for neomenthyl acetate, demonstrating its utility as a highly selective substrate for enzymatic chiral resolution [1].

Enantioselectivity Enzymatic Hydrolysis Chiral Resolution

Chromatographic Differentiation: GC Retention Time Distinguishes (1S)-(+)-Neomenthyl Acetate from Menthyl Acetate Isomers

Gas chromatography analysis of peppermint oil components reveals distinct retention times for neomenthyl acetate (42.39 min) and trans-menthyl acetate (43.59 min), a difference of 1.20 minutes under identical chromatographic conditions [1]. This separation enables unambiguous identification and quantification of neomenthyl acetate in complex natural product matrices, even when present at low concentrations (0.3-0.4% of total oil composition) [1].

Analytical Chemistry GC-MS Quality Control

Sensory Impact: (1S)-(+)-Neomenthyl Acetate Contributes Quantitatively to Menthol Odor Threshold in Tobacco Matrices

In a consumer panel study determining the human odor difference threshold for menthol in tobacco, the threshold mixture contained 1.0 (0.9-1.2) µg of neomenthyl acetate per gram of tobacco, alongside 1.8 mg menthol and 2.7 µg menthone [1]. This concentration represents the level at which neomenthyl acetate becomes perceptually relevant in a complex matrix. While direct odor threshold comparison data for menthyl acetate in the same matrix is not available, the study establishes neomenthyl acetate as a quantifiable contributor to the overall menthol character, warranting its inclusion in flavor formulations targeting authentic peppermint profiles.

Sensory Science Flavor Chemistry Regulatory Compliance

Enzymatic Versatility: Broad Substrate Acceptance by CN1E1 Esterase Across Menthyl and Neomenthyl Acetate

The cold-adapted esterase CN1E1 accepts 44 structurally diverse esters, including both (±)-menthyl acetate and (±)-neomenthyl acetate, with enantio-selectivity ranging from 1.0 to 55,000 units g⁻¹ protein [1]. This broad substrate promiscuity indicates that both neomenthyl acetate and menthyl acetate can serve as substrates for this enzyme class, but the specific enantioselectivity values for each were not individually quantified in this study. The data confirms neomenthyl acetate's compatibility with enzymatic transformation processes relevant to sustainable fine chemical synthesis.

Biocatalysis Enzyme Engineering Green Chemistry

Optimal Application Scenarios for (1S)-(+)-Neomenthyl Acetate Procurement Based on Evidence


Enzymatic Chiral Resolution and Stereoselective Synthesis

The high enantioselectivity (Eapp = 6.93) of (1S)-(+)-neomenthyl acetate with EH3 esterase [1] makes it an ideal substrate for laboratories developing enzymatic resolution methods. Its 100% specificity with the EH3I244F variant further supports its use as a model substrate for enzyme engineering studies and as a precursor for enantiopure menthol derivatives in pharmaceutical intermediate synthesis.

Analytical Reference Standard for Flavor Compound Quality Control

The distinct GC retention time (42.39 min) of (1S)-(+)-neomenthyl acetate, which separates it from trans-menthyl acetate (43.59 min) [1], establishes its necessity as an authentic reference standard in GC-MS and chiral chromatography methods [2]. Quality control laboratories in the food and fragrance industries require this compound to verify optical purity and quantify trace levels in natural extracts and finished products.

Sensory and Regulatory Compliance Testing in Tobacco and Food Products

Given its quantifiable contribution to the sensory difference threshold for menthol odor (1.0 µg/g in tobacco) [1], (1S)-(+)-neomenthyl acetate is a critical analytical target for regulatory compliance testing. Formulators and regulatory bodies can use this data to monitor flavor additive levels and ensure adherence to directives restricting characterizing flavors in consumer products.

Technical Documentation Hub

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